![molecular formula C30H57N3O12S B8103647 (+)-Biotin-PEG10-OH](/img/structure/B8103647.png)
(+)-Biotin-PEG10-OH
Overview
Description
(+)-Biotin-PEG10-OH is a useful research compound. Its molecular formula is C30H57N3O12S and its molecular weight is 683.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-Biotin-PEG10-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Biotin-PEG10-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotinylated Biodegradable Nanotemplated Hydrogel Networks
- Application: Creation of biomimetic surfaces for cell interaction.
- Key Finding: The synthesis of a novel biotinylated nanotextured degradable hydrogel was described. This hydrogel can be surface-engineered with a range of biotinylated moieties, enhancing cell attachment and providing a platform for various biomedical applications (Clapper et al., 2008).
Universal Biotin-PEG-Linked Gold Nanoparticle Probes
- Application: Simultaneous detection of nucleic acids and proteins.
- Key Finding: Biotin-polyethylene glycol (biotin-PEG) gold nanoparticle probes were synthesized for the detection of biomarkers, showing potential for multi-target assays in disease diagnosis and biological pathway studies (Scott et al., 2017).
Synthesis and Characterization of a Degradable Polymer
- Application: Development of biomimetic surfaces.
- Key Finding: Poly(lactic acid)-poly(ethylene glycol)-biotin is a degradable polymer showing potential for rapid surface engineering in biomedical applications (Salem et al., 2001).
Biomimetic Nanoparticles for Calcium Phosphate Mineralization
- Application: Biomedical applications like bone and dental repair.
- Key Finding: Gold nanoparticles with mixed-monolayers of polyethylene glycol (PEG) and other molecules were shown to enhance mineralization kinetics and influence mineral particle size, useful in restorative procedures (Vasconcellos et al., 2013).
Electronic Detection of Specific Protein Binding
- Application: Nanoscale field effect transistor devices.
- Key Finding: A study demonstrated the use of carbon nanotubes with a PEI/PEG polymer coating layer for detecting protein binding, important for biosensing applications (Star et al., 2003).
Enzymatic Preparation of Streptavidin-Immobilized Hydrogel
- Application: Development of polymer-protein hybrid hydrogels.
- Key Finding: The creation of polymer-protein hybrid hydrogels using a phenolated linear poly(ethylene glycol) and streptavidin was reported, with potential in biomedicine and bioengineering (Moriyama et al., 2013).
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57N3O12S/c34-6-8-38-10-12-40-14-16-42-18-20-44-22-24-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-31-28(35)4-2-1-3-27-29-26(25-46-27)32-30(36)33-29/h26-27,29,34H,1-25H2,(H,31,35)(H2,32,33,36)/t26-,27-,29-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIQLNQRBUKVGQ-YCVJPRETSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57N3O12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Biotin-PEG10-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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